6-(4-methoxyphenyl)-3-methyl-N-[4-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-methoxyphenyl)-3-methyl-N-[4-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a pyridine moiety, and an oxazole ring, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-[4-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the pyridine and benzyl groups. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Introduction of the Benzyl Group: This can be done using nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-3-methyl-N-[4-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-methoxyphenyl)-3-methyl-N-[4-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-[4-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against various targets.
Triazole-pyrimidine hybrids: Exhibiting neuroprotective and anti-inflammatory properties.
Pyrazolo[3,4-b]pyridine derivatives: Used in medicinal chemistry for their antiproliferative activity.
Uniqueness
6-(4-methoxyphenyl)-3-methyl-N-[4-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique combination of structural features, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H26N4O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H26N4O3/c1-17-24-22(15-23(28-26(24)33-29-17)19-7-11-21(32-2)12-8-19)25(31)27-16-18-5-9-20(10-6-18)30-13-3-4-14-30/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,27,31) |
InChI Key |
IIOWSMKZRPNNOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=C(C=C4)N5CCCC5 |
Origin of Product |
United States |
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